molecular formula C6H8Cl2O2 B15449097 2,2-Dichloroethenyl 2-methylpropanoate CAS No. 62581-67-3

2,2-Dichloroethenyl 2-methylpropanoate

Cat. No.: B15449097
CAS No.: 62581-67-3
M. Wt: 183.03 g/mol
InChI Key: XPIZIMDRLXSHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloroethenyl 2-methylpropanoate is an organic ester compound with the molecular formula C6H8Cl2O2 and a molecular weight of 183.033 g/mol . This structure features a 2,2-dichloroethenyl group linked via an oxygen atom to the carbonyl carbon of 2-methylpropanoic acid (isobutyric acid), a configuration that may be of significant interest in synthetic organic chemistry. The primary research value of this compound lies in its potential role as a chemical intermediate or building block for the synthesis of more complex molecules. Compounds with 2,2-dichloroethenyl moieties have been investigated in the context of agrochemical research, including the development of fungicides . Researchers may utilize this ester in studies aimed at creating new active ingredients or probing structure-activity relationships. The compound is strictly for Research Use Only and is intended for use by qualified professional researchers in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

62581-67-3

Molecular Formula

C6H8Cl2O2

Molecular Weight

183.03 g/mol

IUPAC Name

2,2-dichloroethenyl 2-methylpropanoate

InChI

InChI=1S/C6H8Cl2O2/c1-4(2)6(9)10-3-5(7)8/h3-4H,1-2H3

InChI Key

XPIZIMDRLXSHKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC=C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Core Structure: Pyrethroids include a cyclopropane ring, whereas 2,2-dichloroethenyl 2-methylpropanoate lacks this feature.
  • Applications : Pyrethroids are end-use insecticides, while the target compound may serve as an intermediate due to its simpler ester structure.

Organophosphates (Dichlorvos)

Dichlorvos (DDVP), with the formula C₄H₇Cl₂O₄P, is an organophosphate insecticide containing a 2,2-dichloroethenyl group linked to a phosphate ester. It inhibits acetylcholinesterase in insects, leading to neurotoxicity .

Comparison :

  • Functional Groups: Dichlorvos is a phosphate ester, while 2,2-dichloroethenyl 2-methylpropanoate is a carboxylic acid ester.
  • Toxicity: Dichlorvos exhibits higher acute toxicity to mammals compared to pyrethroids or propanoate esters .

Propanoate Esters (Methyl 2-(4-(2-Chloroethyl)phenyl)-2-methylpropanoate)

Compounds like methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (C₁₁H₁₃ClO₂) share the 2-methylpropanoate backbone but substitute the dichloroethenyl group with aromatic or alkyl halide substituents. These esters are used as intermediates in pharmaceutical synthesis due to their stability and solubility .

Key Contrast :

  • Reactivity : The dichloroethenyl group in the target compound may confer greater electrophilic reactivity compared to aryl-substituted analogs.

Data Tables

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Use Key Feature
2,2-Dichloroethenyl 2-methylpropanoate* C₆H₈Cl₂O₂ (inferred) ~195.04 (calculated) Not available Suspected intermediate Dichloroethenyl ester
Cypermethrin C₂₂H₁₉Cl₂NO₃ 416.30 52315-07-8 Insecticide Cyclopropane + dichloroethenyl
Dichlorvos C₄H₇Cl₂O₄P 220.98 62-73-7 Insecticide Phosphate ester
DCVA (3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid) C₈H₁₀Cl₂O₂ 209.08 Not available Pyrethroid metabolite/synergist Cyclopropane carboxylic acid

Research Findings

  • Synergist Effects : Derivatives like 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid enhance the efficacy of topical repellents by reducing required doses by 30-fold .
  • Insecticidal Activity: Dichloroethenyl-containing compounds disrupt insect nervous systems via sodium channel modulation (pyrethroids) or acetylcholinesterase inhibition (organophosphates) .
  • Stability: Propanoate esters with methyl branches (e.g., 2-methylpropanoate) exhibit improved hydrolytic stability compared to straight-chain esters, favoring their use in formulations .

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